N-(4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-13-3-5-14(6-4-13)19-16(22)12-20-11-15(7-8-17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKUYMXEXOWUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Formation of the dihydropyridinone ring: This step might involve condensation reactions.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction and increase yield.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential pharmaceutical agent for treating diseases.
Industry: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS 949272-16-6)
- Structural Differences : This analog features a 2,4-difluorophenyl group instead of a 4-fluorophenyl substituent. The additional fluorine atom at the ortho position increases steric bulk and electronic effects.
- Molecular Properties :
- Molecular formula: C₁₇H₁₇F₂N₃O₄S
- Molecular weight: 397.4 g/mol
- Smiles:
O=C(Cn1cc(S(=O)(=O)N2CCCC2)ccc1=O)Nc1ccc(F)cc1F
- Implications: The difluorination may enhance lipophilicity and resistance to oxidative metabolism compared to the mono-fluorinated analog. However, this could reduce solubility .
N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS 1358672-08-8)
- Structural Differences :
- Piperidine sulfonyl replaces pyrrolidine sulfonyl (6-membered vs. 5-membered ring).
- A 4-methylbenzyl group substitutes the 4-fluorophenyl.
- Molecular Properties :
- Molecular formula: C₂₀H₂₅N₃O₄S
- Molecular weight: 403.5 g/mol
- The 4-methylbenzyl substituent increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility .
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide (CAS 1359625-92-5)
- Structural Differences :
- Azepane sulfonyl (7-membered ring) replaces pyrrolidine sulfonyl.
- A 2-chloro-4-fluorophenyl group introduces both halogen atoms.
- Molecular Properties :
- Molecular formula: C₁₉H₂₁ClFN₃O₄S
- Molecular weight: 441.9 g/mol
- Smiles:
O=C(Cn1cc(S(=O)(=O)N2CCCCCC2)ccc1=O)Nc1ccc(F)cc1Cl
- Implications: The larger azepane ring may alter steric interactions in target binding.
Key Comparative Insights
Substituent Effects on Molecular Properties
Functional Implications
- Pyrrolidine vs. Piperidine/Azepane Sulfonyl : Smaller rings (pyrrolidine) may favor rigid binding, while larger rings (azepane) could enhance entropy-driven interactions.
- Fluorophenyl vs. Chloro-Fluorophenyl : Chlorine’s larger atomic radius and polarizability may strengthen halogen bonding compared to fluorine.
- Methylbenzyl vs.
Biological Activity
N-(4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a novel compound with potential therapeutic applications. This article discusses its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a pyrrolidine ring and a sulfonamide moiety, which are often associated with diverse biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN3O4S |
| Molecular Weight | 363.40 g/mol |
| SMILES | Cc1ccccc1C(=O)N(C(=O)C)C(=O)C |
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonamide functionalities demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating neurodegenerative diseases. The compound shows promising AChE inhibitory activity, which could be beneficial in conditions like Alzheimer's disease.
- Urease : The compound exhibits strong urease inhibition, which is significant for treating infections caused by urease-producing bacteria .
Inhibition Data
3. Binding Affinity
Studies involving bovine serum albumin (BSA) binding interactions suggest that the compound has favorable binding characteristics, which may enhance its pharmacokinetic properties .
4. Anticancer Potential
The structural components of the compound suggest potential anticancer activity. Compounds with similar structures have been documented to exhibit antiproliferative effects in various cancer cell lines . Further research is needed to elucidate the specific mechanisms by which this compound may exert anticancer effects.
Case Study: Docking Studies
Docking studies have been performed to explore the interaction of this compound with target proteins. These studies provide insights into how the compound binds at the molecular level, potentially leading to the development of more effective derivatives .
Pharmacological Evaluation
A comprehensive evaluation of the pharmacological properties has been conducted, highlighting the compound's potential as a lead candidate for drug development in treating bacterial infections and neurodegenerative disorders.
Q & A
Q. How to design a robust protocol for scaling up synthesis?
- Methodology :
- Flow Chemistry : Optimize sulfonylation and coupling steps in continuous flow reactors to reduce reaction time and improve yield .
- DoE (Design of Experiments) : Use JMP software to analyze variables (e.g., temperature, catalyst loading) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
